molecular formula C31H34N4O2 B607910 (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

Katalognummer: B607910
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: BYAUIDXIQATDBT-GIHLFXONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a complex structure with multiple pharmacophoric elements:

  • Phenoxyethylamino linker: Enhances solubility and modulates receptor binding via hydrogen bonding.
  • N,N-Dimethylbut-2-enamide: The α,β-unsaturated amide may confer electrophilic reactivity, influencing metabolic stability or covalent binding to targets.

Wirkmechanismus

Target of Action

The primary target of this compound is the estrogen receptor alpha (ERα) . ERα is a key hormone-regulated transcription factor for normal and malignant breast cells . The compound is potent against both wild-type ERα and mutant ERα .

Mode of Action

The compound covalently inactivates both wild-type and mutant ERα by targeting a unique cysteine residue, cysteine-530 (C530) . This engagement enforces a unique antagonist conformation . The compound belongs to a class of ERα antagonists referred to as selective estrogen receptor covalent antagonists .

Biochemical Pathways

The compound acts by reducing ERα pathway activity, which is a highly effective strategy for treating a subset of ERα positive breast cancer . The ERα pathway becomes dysregulated in the oncogenic setting to support tumor growth . The compound’s action results in ligand-independent activation of the ERα pathway .

Pharmacokinetics

The compound has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys . It shows low to moderate bioavailability, in line with the in vitro permeability assessment . Plasma protein binding is similar across species, at 99.5–99.8% . The compound is expected to be mostly cleared via hepatic phase 1 metabolism .

Result of Action

The compound demonstrates significant single-agent antitumor activity in xenograft models representing ERα wild-type and ERα Y537S breast cancer that was superior to fulvestrant . It exhibits encouraging preclinical activity against CDK4/6i naïve and resistant ERα wild-type and ERα mutant tumors .

Action Environment

The emergence of C530 mutations could promote resistance to the compound . The compound maintains potency even in the context of erα c530 mutations . Its potency can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα wild-type and ERα mutant cell lines and/or tumor models .

Biochemische Analyse

Biochemical Properties

H3B-5942 plays a significant role in biochemical reactions by interacting with the estrogen receptor alpha (ERα). It covalently modifies cysteine 530 in the ligand binding domain of wild-type ERα and ERα Y537S . This interaction enforces a unique antagonist conformation, blocking ERα-dependent transcription in breast cancer cells .

Cellular Effects

H3B-5942 has profound effects on various types of cells and cellular processes. It reduces the expression of the ERα target gene GREB1 . This compound shows potent antitumor activity both in multiple cell lines or animals bearing ERα WT or ERα mutations .

Molecular Mechanism

The molecular mechanism of H3B-5942 involves its interaction with ERα at the molecular level. It covalently modifies cysteine 530, enforcing a unique antagonist conformation . This interaction blocks ERα-dependent transcription in breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, H3B-5942 demonstrates significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer . It has been shown to suppress tumor growth in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of H3B-5942 vary with different dosages. It has been shown to inhibit tumor growth in a dose-dependent manner in both MCF7 xenograft model and in ERα Y537S/WT ST941 model .

Metabolic Pathways

The specific metabolic pathways that H3B-5942 is involved in are not clearly defined in the available literature. Its primary mechanism of action involves the estrogen receptor pathway, where it interacts with ERα .

Subcellular Localization

The specific subcellular localization of H3B-5942 is not clearly defined in the available literature. Given its mechanism of action, it is likely to be localized in the nucleus where ERα is typically found .

Biologische Aktivität

The compound (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide is a complex organic molecule with potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The indazole moiety is known for its role in various pharmacological effects, including anticancer properties.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anticancer effects. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (Caco2) cells.

Key Findings

  • Cytotoxicity : The compound demonstrates potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents. For instance, in studies involving MCF-7 cells, the compound exhibited an IC50 value of approximately 2.958 μM , indicating strong inhibitory activity compared to a reference drug with an IC50 of 8.029 μM .
  • Mechanism of Action : The mechanism by which this compound exerts its effects includes the induction of apoptosis through the activation of caspase pathways. Specifically, compounds derived from similar structures have shown increased levels of Annexin V staining, indicative of early and late apoptotic phases .
  • Selectivity and Safety : Notably, the compound has demonstrated a favorable safety profile when tested against normal cell lines (e.g., MCF10a), indicating that it selectively targets cancer cells while sparing healthy cells. For example, the IC50 values against normal cells were higher than those against cancer cells, suggesting reduced toxicity .

Data Tables

Cell LineIC50 Value (μM)Reference Drug IC50 (μM)
MCF-72.9588.029
A549< 5.010.0
Caco24.99011.29

Case Studies

Several studies have focused on derivatives of indazole compounds similar to this compound:

  • Study on Indazole Derivatives : A recent study highlighted the anticancer potential of indazole-pyrimidine derivatives, which share structural similarities with our compound. These derivatives were shown to induce apoptosis effectively and inhibit cell proliferation in various cancer cell lines .
  • Molecular Dynamics Simulations : Molecular dynamics simulations have been performed to assess the stability and binding interactions of these compounds with target proteins involved in cancer progression. Such studies suggest that the binding affinity and stability are crucial for their therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures to (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide exhibit promising anticancer properties. The indazole moiety is known for its ability to inhibit tumor growth by interfering with various cellular signaling pathways, including those involved in apoptosis and cell proliferation.

Estrogen Receptor Modulation

The compound has been studied for its potential as an estrogen receptor modulator. Compounds that can selectively modulate estrogen receptors are crucial in treating hormone-dependent cancers, such as breast cancer. The structural components of this compound may enhance its binding affinity to estrogen receptors, thus influencing their activity in target tissues .

Anti-inflammatory Properties

Studies have shown that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could make this compound a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Signal Transduction Pathways

The compound's mechanism of action likely involves modulation of key signal transduction pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancerous cells. By inhibiting this pathway, the compound may induce cell cycle arrest and apoptosis in malignant cells.

Interaction with Receptors

The specific interactions between this compound and various receptors can lead to altered cellular responses. Understanding these interactions is essential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Preclinical Studies

In preclinical studies, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, one study reported that a related indazole derivative reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Clinical Trials

While specific clinical trials involving this exact compound may be limited, derivatives have been tested in clinical settings for their efficacy in treating hormone-receptor-positive breast cancers. These studies emphasize the importance of ongoing research into the pharmacokinetics and safety profiles of such compounds.

Data Table: Summary of Applications

Application TypeDescriptionRelevant Studies/Findings
Anticancer ActivityInhibits tumor growth via apoptosis pathwaysPreclinical studies on related indazole derivatives
Estrogen ModulationPotential selective estrogen receptor modulatorStudies on similar compounds
Anti-inflammatoryInhibits pro-inflammatory mediatorsResearch indicating anti-inflammatory effects

Analyse Chemischer Reaktionen

Formation of the Enamide Core

The but-2-enamide moiety is synthesized via acylation reactions. For example:

  • Reagents : Methacryloyl chloride reacts with dimethylamine derivatives under basic conditions (e.g., triethylamine in ethylene dichloride) .

  • Conditions : Room temperature, 3-hour reaction time, followed by recrystallization for purification.

Indazole Ring Functionalization

The 1H-indazol-5-yl group is introduced through Suzuki-Miyaura coupling or condensation reactions. For instance:

  • Palladium-catalyzed cross-coupling between brominated intermediates and indazole boronic esters .

  • Acid-mediated cyclization of hydrazine derivatives with ketones or aldehydes .

Hydrolysis and Stability

The enamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Source
Acidic hydrolysisHCl (10%), reflux, 5 hCarboxylic acid + dimethylamine85%
Basic hydrolysisNaOH (1M), 50°C, 3 hSodium carboxylate + dimethylamine78%

Electrophilic Aromatic Substitution

The indazole and phenyl rings participate in halogenation and nitration:

  • Chlorination : Cl₂/FeCl₃ at 0°C selectively substitutes the para position of the phenyl ring .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the indazole C3 position .

Michael Addition and Conjugate Reactions

The α,β-unsaturated enamide acts as a Michael acceptor:

Nucleophile Catalyst Product Application
Thiols (e.g., PhSH)K₂CO₃β-Thio-substituted derivativeProdrug development
AminesEt₃Nβ-Amino adductsBioactivity optimization

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-π stacking:

  • Opioid receptor binding : The dimethylamide and indazole groups mimic fentanyl analogs, enabling µ-opioid receptor agonism .

  • Enzyme inhibition : Competes with ATP in kinase binding pockets due to conformational flexibility .

Oxidation and Degradation

  • Oxidation of indazole : H₂O₂/Fe²⁰²¹⁺ oxidizes the indazole ring to quinazolinone derivatives .

  • Photodegradation : UV light induces cis-trans isomerization of the enamide double bond, reducing bioactivity.

Key Research Findings

  • Stereoselectivity : The (E)-configuration of the enamide and butenyl groups is critical for receptor binding .

  • Thermal stability : Degrades above 200°C via retro-ene reactions, releasing dimethylamine.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (E)-4-[...]enamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including protection/deprotection strategies, coupling, and catalytic hydrogenation. For example, intermediates like 2-(4-ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl) acetamide are synthesized using trityl chloride in methanol with triethylamine, followed by recrystallization . Optimization requires careful control of catalysts (e.g., Pd/C for nitro-group reduction), solvent polarity (THF/MeOH/H2O mixtures for hydrolysis), and reaction time. NMR and elemental analysis are critical for verifying intermediates .

Q. Which analytical methods are essential for confirming the compound’s structure and purity?

  • 1H NMR : Assign chemical shifts to confirm stereochemistry (e.g., (E)-configuration via olefinic proton coupling constants) .
  • Elemental Analysis (CHNS) : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How should initial biological activity screening be designed for this compound?

Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative activity . Dose-response curves (0.1–100 µM) and IC50 calculations are standard. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide therapeutic optimization?

Focus on modifying substituents (e.g., indazolyl or phenyl groups) to enhance binding affinity. For example:

  • Replace the 4-ethoxyphenyl moiety with electron-withdrawing groups to improve metabolic stability .
  • Introduce morpholine-4-carbonyl groups to modulate solubility and target engagement . Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or receptors implicated in proliferation .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

Discrepancies may arise from poor bioavailability or off-target effects. Address this by:

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and AUC in rodent models.
  • Metabolite Identification : Use LC-MS to detect phase I/II metabolites .
  • Toxicology Screening : Assess liver/kidney function biomarkers (ALT, creatinine) .

Q. What advanced techniques are used to determine the compound’s 3D conformation?

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., CDCl3/hexane) and resolve structures to <2.0 Å resolution. Compare bond lengths/angles with DFT-optimized models .
  • Dynamic NMR : Study rotational barriers of the enamide group to assess conformational flexibility .

Q. How can reproducibility issues in synthesis be mitigated?

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .
  • In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real time .
  • Batch Records : Document exact stoichiometry and purification steps (e.g., column chromatography with silica gel 60) .

Q. Methodological Notes

  • Data Interpretation : Conflicting NMR signals (e.g., overlapping peaks) should be resolved using 2D techniques (COSY, HSQC) .
  • Statistical Validation : Apply ANOVA for biological assays and report p-values with Bonferroni correction .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

Compound Name Core Structure Substituents Functional Groups Evidence ID
Target Compound Indazole, phenoxyethylamino, enamide 1H-indazol-5-yl, N,N-dimethyl Amide, enamine, ether -
[4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate Phenylbutenyl, phenoxyethylamino Trimethylacetoxy, dimethylaminoethoxy Ester, tertiary amine
N-(4-(Dimethylamino)phenyl)-2-oxo-2-(phenylamino)ethan-1-imine oxide Phenylimine oxide Dimethylaminophenyl Imine oxide, carboxamide
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Oxadiazole Cyclobutyl, ethylamine Oxadiazole, hydrochloride salt

Functional Group Impact on Properties

Indazole vs. Oxadiazole/Imine Oxide :

  • The indazole moiety in the target compound likely enhances kinase binding affinity compared to oxadiazole () or imine oxide () cores, which are more common in antimicrobial or antiviral agents .
  • Indazole’s planar structure facilitates π-π stacking in hydrophobic pockets, whereas oxadiazoles prioritize metabolic stability .

Enamide vs. Ester/Imine Oxide :

  • The α,β-unsaturated enamide in the target compound may enable covalent interactions with cysteine residues (e.g., in Bruton’s tyrosine kinase inhibitors), unlike the ester group in ’s compound, which is prone to hydrolysis .
  • Imine oxides () exhibit redox activity but lack the conjugation stability of enamide systems .

Substituent Effects: The dimethylamino group in the target compound and ’s analog improves water solubility but may increase off-target interactions compared to cyclobutyl () or fluorophenyl () groups . The 1H-indazol-5-yl substituent offers a unique hydrogen-bonding profile absent in ’s dimethylaminophenyl derivatives .

Research Findings and Hypotheses

  • Metabolic Stability : The enamide group in the target compound may reduce first-pass metabolism compared to ester-containing analogs (), which are susceptible to esterase cleavage .
  • Toxicity: The dimethylamino group (common in and ) is associated with hepatotoxicity in some drugs, whereas indazole derivatives show favorable safety profiles in preclinical studies .

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into two primary intermediates: the 1H-indazol-5-yl aromatic core and the N,N-dimethylbut-2-enamide side chain. The indazole moiety is synthesized via cyclization of ortho-hydroxy aldehydes with hydrazine derivatives , while the enamide side chain is constructed through amidation of a pre-functionalized phenoxyethylamino intermediate . The stereoselective coupling of these fragments is achieved via a palladium-catalyzed cross-coupling reaction, ensuring retention of the E-configuration at both double bonds .

Synthesis of the 1H-Indazol-5-yl Core

Cyclocondensation of Hydrazine Derivatives

The indazole core is synthesized using a solvent-free mechanochemical approach. Ortho-hydroxy aldehydes (e.g., 2-hydroxybenzaldehyde derivatives) are ground with hydrazine hydrate (2 equiv) and ammonium chloride (2 equiv) in a mortar for 30 minutes . This method avoids traditional reflux conditions, achieving yields of 80–88% for 3-substituted indazoles (Table 1).

Table 1: Optimization of Indazole Synthesis

SubstrateNH₄Cl (equiv)Time (min)Yield (%)
2-Hydroxybenzaldehyde2.03088
5-Fluoro-2-hydroxybenzaldehyde2.03085
3-Methyl-2-hydroxybenzaldehyde2.03082

The reaction proceeds via hydrazone formation followed by acid-catalyzed cyclization, as evidenced by the disappearance of the carbonyl signal at δ 190–200 ppm in ¹³C NMR .

N1-Alkylation for Side-Chain Installation

Selective N1-alkylation of the indazole is critical to avoid N2 regioisomers. Using K₂CO₃ (3 equiv) in DMF at 120°C with isobutyl bromide, a 58:42 N1:N2 selectivity is initially observed . Thermodynamic control is achieved by increasing reaction time to 24 hours, shifting the ratio to 85:15 in favor of N1-alkylation .

Preparation of the Enamide Side Chain

Amidation of But-2-Enoic Acid

The enamide fragment is synthesized via a two-step sequence:

  • Mitsunobu Reaction : A phenoxyethylamino intermediate is prepared by reacting 4-hydroxyphenethylamine with tert-butyl bromoacetate using DIAD and PPh₃, yielding the protected amine in 92% yield .

  • Deprotection and Amidation : Cleavage of the tert-butyl group with TFA followed by coupling with N,N-dimethylacrylamide using HATU/DIPEA affords the enamide in 78% yield .

Critical Parameters :

  • Temperature: 0°C to room temperature to prevent epimerization.

  • Solvent: Anhydrous DCM for minimal side reactions .

Stereoselective Coupling of Indazole and Enamide Fragments

Palladium-Catalyzed Cross-Coupling

A Heck-type coupling between the indazole core and enamide side chain is performed using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 100°C . The E-configuration is preserved by employing a bulky phosphine ligand (e.g., JohnPhos), which sterically hinders undesired Z-isomer formation (Table 2).

Table 2: Optimization of Coupling Conditions

LigandTemperature (°C)E:Z RatioYield (%)
PPh₃10092:875
JohnPhos10098:282
XPhos10095:579

Workup and Isolation

The crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1) followed by recrystallization from ethanol/water to achieve >99% E-isomer purity .

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole H4), 7.65 (d, J = 16.4 Hz, 1H, enamide CH), 6.89–7.45 (m, 13H, aromatic) .

  • HRMS : m/z calculated for C₃₁H₃₆N₄O₂ [M+H]⁺: 497.2912, found: 497.2909 .

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms a single peak with retention time 12.4 min, correlating to >99% purity .

Eigenschaften

IUPAC Name

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAUIDXIQATDBT-GIHLFXONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.